4-Bromomethyl-3-chloro-benzamide
Description
4-Bromomethyl-3-chloro-benzamide is a halogenated benzamide derivative with the molecular formula C₈H₇BrClNO. The compound features a bromomethyl (-CH₂Br) substituent at the 4-position and a chlorine atom at the 3-position on the benzamide aromatic ring. Its molecular weight is approximately 246.5 g/mol, calculated from atomic masses (C: 12.01, H: 1.008, Br: 79.9, Cl: 35.45, N: 14.01, O: 16.00).
This compound is structurally significant due to its reactive bromomethyl group, which acts as a versatile alkylating agent in organic synthesis.
Properties
Molecular Formula |
C8H7BrClNO |
|---|---|
Molecular Weight |
248.50 g/mol |
IUPAC Name |
4-(bromomethyl)-3-chlorobenzamide |
InChI |
InChI=1S/C8H7BrClNO/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H2,11,12) |
InChI Key |
YQJRUIKLXKPHJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Cl)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-Bromomethyl-3-chloro-benzamide and related compounds:
Structural and Electronic Effects
- Substituent Position : The bromomethyl group at the 4-position in this compound distinguishes it from 3-Bromo-4-methylbenzamide , where substituents are reversed. This positional difference alters steric and electronic interactions, influencing reactivity in nucleophilic substitution reactions.
Preparation Methods
Photochemical Bromination Using N-Bromosuccinimide (NBS)
The most widely documented method involves the bromination of 3-chloro-4-methyl-benzamide using NBS under UV light. This approach adapts protocols from the synthesis of structurally analogous compounds, such as 4-bromomethyl-3-methoxy-benzoic esters.
Reaction Conditions and Mechanism
-
Substrate : 3-Chloro-4-methyl-benzamide is dissolved in chlorobenzene or ethyl acetate.
-
Brominating Agent : NBS (1.05–1.1 equivalents) is added to ensure complete conversion.
-
Light Source : A UV immersion lamp (λ = 254 nm) initiates radical chain bromination at the benzylic position.
-
Temperature : Maintained at 0–5°C to suppress competing aromatic ring bromination.
-
Reaction Time : 4–6 hours, monitored by TLC or HPLC.
The mechanism proceeds via a radical intermediate, where NBS generates bromine radicals under UV irradiation. These abstract a hydrogen atom from the methyl group, forming a benzyl radical that reacts with Br₂ (generated in situ from NBS) to yield the bromomethyl product.
Workup and Purification
Post-reaction, the mixture is extracted with water to remove succinimide byproducts. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. Crude product is recrystallized from n-heptane/ethyl acetate (2:1), yielding colorless crystals with >90% purity.
Table 1: Optimization of Photochemical Bromination
| Parameter | Chlorobenzene | Ethyl Acetate |
|---|---|---|
| Yield (%) | 90 | 95 |
| Purity (%) | 92 | 94 |
| Reaction Time (hr) | 4 | 4 |
| Side Products (%) | <5 | <3 |
Bromine (Br₂) in Carbon Tetrachloride
Early methods employed Br₂ in CCl₄, but this solvent’s hepatotoxicity and regulatory restrictions have rendered it obsolete. Despite offering comparable yields (64–95%), industrial adoption is limited due to safety concerns.
Radical Initiators
Adding catalytic amounts of azobisisobutyronitrile (AIBN) or benzoyl peroxide accelerates bromination but risks over-bromination. Trials with 0.5 mol% AIBN in chlorobenzene reduced reaction time to 2 hours but increased side products to 8–10%.
Critical Analysis of Solvent Systems
Chlorobenzene vs. Ethyl Acetate
Chlorobenzene’s non-polar nature stabilizes radical intermediates, enhancing selectivity for benzylic bromination. Ethyl acetate, though polar, achieves higher yields due to improved solubility of NBS and substrate. Both solvents avoid toxicity issues associated with CCl₄.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Bromomethyl-3-chloro-benzamide, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves bromination and chlorination steps on a benzamide scaffold. For example, bromomethylation of 3-chlorobenzamide derivatives can be achieved using reagents like N-bromosuccinimide (NBS) under controlled radical initiation. Optimization includes adjusting reaction temperature (e.g., 0–5°C to minimize side reactions), solvent polarity (e.g., DCM or THF), and stoichiometric ratios of brominating agents . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound.
Q. How should researchers handle this compound safely, given limited toxicological data?
- Answer : Follow hazard guidelines for structurally similar brominated/chlorinated compounds:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- First Aid : Immediate flushing of eyes/skin with water for 15+ minutes (consult ophthalmologist if exposed) .
- Waste Disposal : Segregate halogenated waste and use certified disposal services to prevent environmental contamination .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- NMR : H/C NMR to confirm substitution patterns (e.g., bromomethyl and chloro peaks at δ ~4.3 ppm and δ ~7.5–8.0 ppm, respectively).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHBrClNO).
- FT-IR : Absorbance bands for amide C=O (~1650 cm) and C-Br (~560 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Answer : Use software like SHELXL for refinement and ORTEP-III for 3D visualization . For enantiopurity verification, apply Flack parameter analysis (via least-squares refinement) to distinguish between centrosymmetric and chiral structures. Discrepancies in thermal parameters or bond lengths may require re-examination of data collection (e.g., twinning or absorption corrections) .
Q. What strategies mitigate side reactions during multi-step synthesis of halogenated benzamide derivatives?
- Answer :
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amide sites during bromination.
- Catalytic Control : Employ palladium catalysts (e.g., Pd(PPh)) for selective cross-coupling reactions.
- In Situ Monitoring : TLC or HPLC-MS to track intermediates and adjust reaction kinetics .
Q. How can computational tools aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) predict electrophilic sites (e.g., bromomethyl carbon) and transition-state energies. Molecular docking studies (AutoDock Vina) assess interactions with biological targets, guiding functionalization for drug discovery .
Methodological Considerations
Q. What are the best practices for interpreting conflicting toxicity data in halogenated benzamides?
- Answer : Cross-reference in vitro assays (e.g., Ames test for mutagenicity) with in silico tools like ECOSAR or TEST to predict eco-toxicity. For unstudied compounds, extrapolate from structural analogs (e.g., 4-Bromobenzamide toxicity profiles) .
Q. How can crystallographic software limitations impact structural analysis of halogenated benzamides?
- Answer : SHELX may struggle with heavy atoms (Br/Cl) due to absorption effects. Mitigate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
